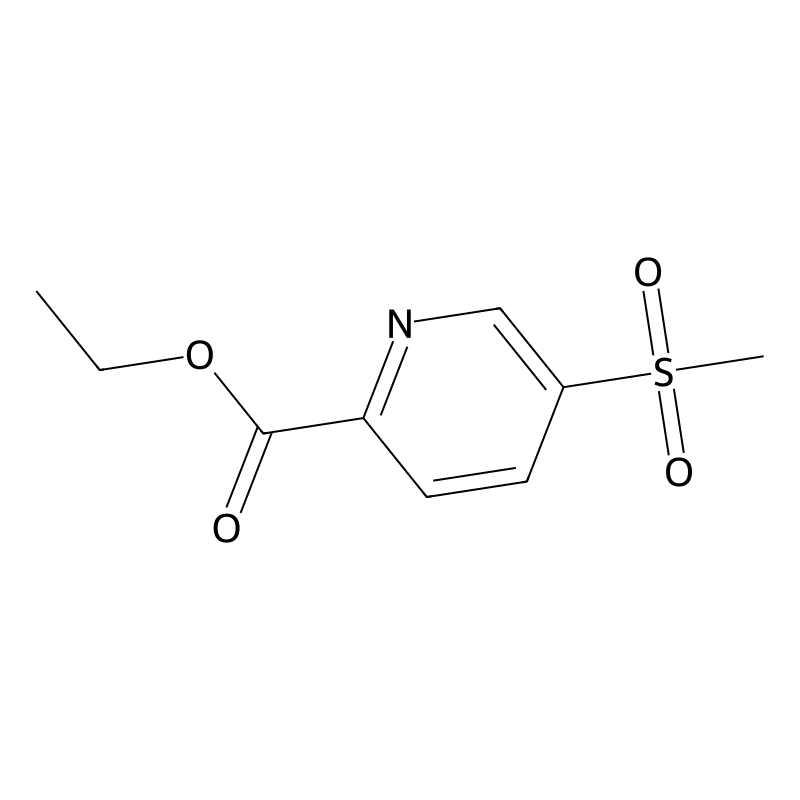

Ethyl 5-(Methylsulfonyl)pyridine-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 5-(Methylsulfonyl)pyridine-2-carboxylate is an organic compound characterized by its molecular formula . It is a derivative of pyridine, a basic heterocyclic organic compound known for its aromatic properties and nitrogen atom in the ring structure. This compound features a methylsulfonyl group attached to the pyridine ring at the 5-position and an ethyl ester group at the carboxylic acid position, contributing to its unique chemical behavior and potential applications in various fields, including medicinal chemistry and organic synthesis.

- Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

- Reduction: Reduction reactions can be performed with reducing agents like lithium aluminum hydride, yielding corresponding alcohols or amines.

- Nucleophilic Substitution: The pyridine ring can participate in nucleophilic substitution reactions, allowing nucleophiles like amines or thiols to replace the methylsulfonyl group, producing new derivatives.

These reactions typically require specific conditions, including controlled temperatures and the use of organic solvents to optimize yields and selectivity.

Research indicates that Ethyl 5-(Methylsulfonyl)pyridine-2-carboxylate exhibits various biological activities. Studies have shown that pyridine derivatives possess antimicrobial and antiviral properties, making them valuable in pharmacological applications. The compound's ability to interact with biological targets, such as enzymes and receptors, suggests potential roles in enzyme inhibition and as probes in biochemical assays. Specific interactions can modulate biological pathways, contributing to its therapeutic potential.

The synthesis of Ethyl 5-(Methylsulfonyl)pyridine-2-carboxylate typically involves:

- Starting Materials: Pyridine-2-carboxylic acid is reacted with methylsulfonyl chloride.

- Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, often in an organic solvent like dichloromethane.

- Temperature Control: Maintaining controlled temperatures is crucial for ensuring the formation of the desired product.

Industrial production may employ similar synthetic routes but optimized for higher yields and purity through techniques such as continuous flow reactors and advanced purification methods.

Ethyl 5-(Methylsulfonyl)pyridine-2-carboxylate has several applications across different domains:

- Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules and heterocyclic compounds.

- Pharmaceutical Research: Investigated for its potential use in drug development due to its biological activity against various pathogens.

- Chemical Industry: Utilized as an intermediate in producing specialty chemicals and other valuable compounds.

Interaction studies of Ethyl 5-(Methylsulfonyl)pyridine-2-carboxylate focus on its mechanism of action at the molecular level. The methylsulfonyl group acts as an electrophilic center, facilitating covalent bond formation with nucleophilic sites on target biomolecules. This interaction can significantly influence enzyme activities or receptor functions, leading to various biological effects. Further research into these interactions may reveal more about its therapeutic potential and applications.

Ethyl 5-(Methylsulfonyl)pyridine-2-carboxylate can be compared with several similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate | Ethylsulfonyl group instead of methyl | Different reactivity due to larger sulfonyl group |

| Ethyl 5-(Phenylsulfonyl)pyridine-2-carboxylate | Phenyl group attached to sulfonyl | Distinct electronic properties from phenolic substitution |

| Ethyl 5-(Aminosulfonyl)pyridine-2-carboxylate | Amino group in place of methyl | Potential for enhanced biological activity due to amino functionality |

The uniqueness of Ethyl 5-(Methylsulfonyl)pyridine-2-carboxylate lies in its specific methylsulfonyl group, which imparts distinct chemical properties compared to its analogs. These differences affect their reactivity profiles and potential applications in medicinal chemistry and organic synthesis.